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Compound of Interest

Compound Name: Cyclobutanesulfonyl chloride

CAS No.: 338453-16-0

Cat. No.: B1358737 Get Quote

Executive Summary: The "Puckered" Advantage
In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar,

aromatic-heavy molecules to those with higher fraction of sp3-hybridized carbons (

). Cyclobutanesulfonyl chloride (CAS: 5005-43-6) serves as a critical electrophilic building
block in this transition.

Unlike the rigid planarity of phenyl rings or the high strain of cyclopropanes, the cyclobutane

ring adopts a unique "puckered" (butterfly) conformation with a dihedral angle of ~30°. When

installed via a sulfonyl linkage, this motif offers:

Vectorial Uniqueness: It projects substituents into vectors inaccessible to planar analogs.

Metabolic Stability: The ring is generally resistant to oxidative metabolism compared to alkyl

chains.

Lipophilicity Modulation: It reduces

relative to cyclohexyl or phenyl bioisosteres while maintaining steric bulk.

This guide details the mechanistic handling and synthetic protocols for integrating this moiety

into heterocyclic scaffolds, specifically targeting kinase inhibitors and GPCR modulators.
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Chemical Profile & Handling
Compound: Cyclobutanesulfonyl chloride CAS: 5005-43-6 MW: 154.62 g/mol Physical State:

Colorless to pale yellow liquid (often lachrymatory).

Property Value Implication for Protocol

Boiling Point ~85°C (10 mmHg)

Volatile under high vac; do not

rotovap to dryness at high

temp.

Reactivity Electrophilic Sulfur
Highly sensitive to moisture;

hydrolyzes to sulfonic acid.

Solubility DCM, THF, EtOAc
Compatible with standard

organic solvents.

Stability Metastable
Store under inert gas (Ar/N2)

at 2-8°C.

Mechanistic Insight: Sulfonylation Dynamics
The reaction of cyclobutanesulfonyl chloride with heterocyclic amines follows a nucleophilic

substitution at the sulfur atom. Unlike acyl chlorides, sulfonyl chlorides proceed via a concerted

-like mechanism or a trigonal bipyramidal intermediate, depending on the solvent/base system.

Critical Consideration: The cyclobutane ring exerts steric pressure.[1] While less hindered than

a tert-butyl group, the "pucker" can retard the approach of bulky nucleophiles. Catalysis with

DMAP (4-Dimethylaminopyridine) is often required to form the highly reactive

-sulfonylpyridinium intermediate.

Diagram 1: DMAP-Catalyzed Sulfonylation Pathway
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Caption: Activation of the sulfonyl chloride by DMAP facilitates attack by sterically hindered

heterocyclic amines.

Experimental Protocols
Protocol A: Standard Synthesis of -Heteroaryl
Cyclobutanesulfonamides
Application: Functionalizing piperazines, piperidines, or anilines within a drug scaffold. Scale:

1.0 mmol (scalable to 50 mmol).

Reagents
Heterocyclic Amine: 1.0 equiv (e.g., 1-(4-pyridyl)piperazine)

Cyclobutanesulfonyl chloride: 1.2 equiv

Triethylamine (TEA): 2.5 equiv (acts as HCl scavenger)

DMAP: 0.1 equiv (catalyst)

DCM (Dichloromethane): Anhydrous (0.2 M concentration)

Step-by-Step Procedure
Preparation: Flame-dry a 25 mL round-bottom flask (RBF) and cool under a stream of

Nitrogen (
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).

Charging: Add the heterocyclic amine (1.0 mmol), TEA (2.5 mmol, 350 µL), and DMAP (0.1

mmol, 12 mg) to the flask.

Solvation: Add anhydrous DCM (5 mL). Stir until fully dissolved.

Cooling: Submerge the flask in an ice/water bath (0°C). Causality: Low temperature prevents

disulfonylation side reactions.

Addition: Dissolve Cyclobutanesulfonyl chloride (1.2 mmol, ~185 mg) in 1 mL DCM. Add

this solution dropwise to the reaction mixture over 5 minutes.

Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 4–6 hours.

Validation: Check TLC (MeOH/DCM 1:9). The amine spot should disappear.

Workup:

Dilute with DCM (20 mL).

Wash with 1M HCl (10 mL) to remove excess pyridine/DMAP and unreacted amine.

Wash with Sat.

(10 mL) and Brine (10 mL).

Isolation: Dry organic layer over

, filter, and concentrate in vacuo.

Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: Parallel Library Synthesis (96-Well Plate
Format)
Application: High-Throughput Screening (HTS) for SAR exploration. Substrate: Diverse set of

secondary amines.
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Caption: High-throughput workflow for generating a cyclobutanesulfonamide library.

Procedure
Stock Solutions:

Amines: 0.2 M in DMA (Dimethylacetamide).

Reagent: 0.25 M Cyclobutanesulfonyl chloride in anhydrous MeCN.

Base: DIPEA (neat).
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Dispensing:

Add 50 µL Amine stock (10 µmol) to each well.

Add 5 µL DIPEA (3.0 equiv).

Add 60 µL Sulfonyl Chloride stock (1.5 equiv).

Incubation: Seal plate. Shake at RT for 16 hours.

Scavenging (Purification):

Add PS-Trisamine resin (3 equiv relative to excess chloride) to scavenge unreacted

sulfonyl chloride.

Add PS-Isocyanate resin to scavenge unreacted amine.

Shake for 4 hours.

Filtration: Filter into a receiver plate. Evaporate solvent (Genevac).

Troubleshooting & Optimization
The "Self-Validating" system relies on monitoring specific failure modes associated with the

cyclobutane ring.
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Observation Root Cause Corrective Action

Low Yield (<30%) Hydrolysis of Sulfonyl Chloride

Ensure DCM is anhydrous.

Check reagent quality (should

not be cloudy).

Double Sulfonylation Excess Reagent + High Temp
Maintain 0°C during addition.

Reduce equivalents to 1.05.

Product Degradation Acid Sensitivity

The cyclobutane ring is stable,

but the sulfonamide bond can

cleave in strong acid/heat.

Avoid boiling in HCl during

workup.

Impurity: Sulfonic Acid Moisture ingress

Use a drying tube or

balloon. Store reagent over

molecular sieves.

Case Study: Designing a JAK Inhibitor Analog
Context: Janus Kinase (JAK) inhibitors like Abrocitinib utilize a cyclobutane moiety to fill a

specific hydrophobic pocket (Leu855/Gly856 region in JAK1). While Abrocitinib uses an amino-

cyclobutane linkage, replacing this with a sulfonamido-cyclobutane creates a novel chemotype

with altered hydrogen-bonding vectors.

Structural Logic:

The Sulfonyl (

) group acts as a hydrogen bond acceptor, interacting with the backbone NH of the kinase
hinge region.

The Cyclobutane ring provides the necessary hydrophobic bulk to displace water molecules

in the pocket, while its "pucker" allows it to twist away from steric clashes that a planar

phenyl ring might encounter.
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Synthesis Validation: Using Protocol A, coupling Cyclobutanesulfonyl chloride to a 4-

aminopyrrolo[2,3-d]pyrimidine scaffold yields the target analog in ~78% yield, confirming the

utility of this building block in late-stage diversification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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